5-iodo-1H-indole-2-carboxylic Acid
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Overview
Description
5-iodo-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 99066-64-5 . It has a molecular weight of 287.06 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
5-iodo-1H-indole-2-carboxylic acid is a powder at room temperature . It has a melting point of 248-250 degrees .Scientific Research Applications
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives have been found to be novel HIV-1 integrase strand transfer inhibitors . These inhibitors can effectively impair the viral replication. The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase . This is a significant development in the fight against HIV.
Anticancer Immunomodulators
5-Iodo-1H-indole-2-carboxylic Acid is also used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles . These inhibitors are potential anticancer immunomodulators, which can help in the treatment of cancer.
Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway
Amide conjugates with ketoprofen, synthesized using 5-Iodo-1H-indole-2-carboxylic Acid, act as inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This pathway plays a crucial role in the development of various organs and tissues.
Synthesis of Indirubin Derivatives
5-Iodo-1H-indole-2-carboxylic Acid is used in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine, Danggui Longhui Wan, used to treat chronic diseases like leukemia.
Synthesis of (±)-Dibromophakellin and Analogs
This compound is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs . Dibromophakellin is a marine natural product with significant biological activity.
Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine
5-Iodo-1H-indole-2-carboxylic Acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Pyrrolizidine alkaloids have a wide range of biological activities, including anti-tumor, anti-viral, and anti-bacterial effects.
Stereoselective Preparation of Renieramycin G Analogs
This compound is used for the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with cytotoxic activity against human lung cancer cells.
Development of Integrase Inhibitors
Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors . Integrase inhibitors are a type of antiretroviral drug used in the treatment of HIV.
Safety and Hazards
5-iodo-1H-indole-2-carboxylic acid has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These hazard statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 5-iodo-1H-indole-2-carboxylic Acid is HIV-1 integrase , a key enzyme in the life cycle of HIV-1 . This enzyme plays a crucial role in the replication of the virus, making it an important antiviral target .
Mode of Action
5-Iodo-1H-indole-2-carboxylic Acid interacts with HIV-1 integrase by inhibiting the strand transfer of the enzyme . The indole core and C2 carboxyl group of the compound chelate the two Mg^2+ ions within the active site of integrase . This interaction effectively inhibits the enzyme’s activity, impairing the viral replication process .
Biochemical Pathways
The inhibition of HIV-1 integrase by 5-iodo-1H-indole-2-carboxylic Acid affects the viral replication pathway . By preventing the integration of the viral DNA into the host genome, the compound disrupts the life cycle of the virus, thereby exerting its antiviral effect .
Result of Action
The inhibition of HIV-1 integrase by 5-iodo-1H-indole-2-carboxylic Acid results in the disruption of the viral replication process . This disruption prevents the spread of the virus within the host, thereby exerting an antiviral effect .
properties
IUPAC Name |
5-iodo-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNFKMFTFFMIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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